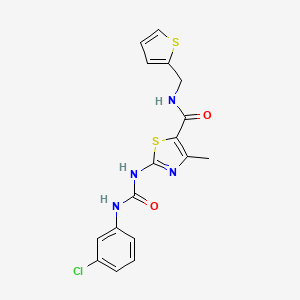![molecular formula C27H27N3O3 B2922483 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 586994-81-2](/img/structure/B2922483.png)
1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound. This chemical structure integrates diverse functional groups, providing it with a range of potential applications. This article details its synthesis, reactions, scientific applications, and more.
Synthetic Routes and Reaction Conditions:
The preparation of this compound typically involves multi-step organic synthesis:
Formation of 1-(2-Methoxyphenyl)pyrrolidin-2-one
Start with the cyclization of 2-methoxybenzylamine with a suitable cyclic ketone, such as succinimide, under acidic conditions.
Temperature: approximately 70-90°C.
Catalysts: acidic conditions like HCl or H2SO4.
Synthesis of 1-(2-(p-Tolyloxy)ethyl)-1H-benzo[d]imidazole
Employ a condensation reaction between p-tolyloxyacetic acid and o-phenylenediamine under dehydrating conditions.
Reagents: polyphosphoric acid or similar.
Temperature: 140-160°C.
Coupling the Intermediates
The final step involves a coupling reaction between the two intermediates. Utilize a base such as NaH or K2CO3 in a polar solvent (DMSO).
Temperature: room temperature to 60°C.
Industrial Production Methods:
For industrial-scale production, consider optimizing each reaction step for yield and purity. Techniques like continuous flow reactors may enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: : React with oxidizing agents such as potassium permanganate.
Conditions: Aqueous or non-aqueous medium, 0-60°C.
Products: Possible hydroxylation at the methoxy group.
Reduction: : Expose to reducing agents like lithium aluminum hydride.
Conditions: Anhydrous solvents, 0-60°C.
Products: Reduction of the benzimidazole ring.
Substitution: : Aromatic substitution reactions, especially electrophilic substitution on the methoxyphenyl ring.
Conditions: Appropriate electrophiles and catalytic amounts of Lewis acids (AlCl3).
Major Products Formed:
The reactions typically yield modified analogues with hydroxyl, alkyl, or aryl groups attached to the core structure.
科学的研究の応用
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one holds significant value in the following fields:
Chemistry:
Used as a precursor or intermediate for synthesizing more complex molecules.
Studied for its interesting electronic properties due to the conjugated system.
Biology:
Acts as a probe in biochemical assays.
Medicine:
Investigated for potential pharmaceutical applications.
Possesses structural motifs seen in bioactive molecules.
Industry:
Utilized in the production of specialized coatings and polymers.
Component in high-performance materials due to its stable structure.
作用機序
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects through interactions with specific molecular targets. Its mechanism of action might involve:
Enzyme Binding: : Binding to active sites of enzymes, modulating their activity.
Receptor Interaction: : Acting as an agonist or antagonist at specific receptors.
Pathways: : Involvement in signaling pathways, particularly those influenced by its benzimidazole core.
類似化合物との比較
This compound can be compared with other benzimidazole derivatives:
1-(2-Methoxyphenyl)-1H-benzo[d]imidazole
Lacks the pyrrolidin-2-one and p-tolyloxyethanol functionalities.
Exhibits different chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-2-benzimidazolinone
Similar in structure but with notable differences in the functional groups attached.
Varies in applications and potency.
4-(1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Differs in the position of the methoxyphenyl substitution.
Offers unique properties in chemical reactivity and biological applications.
By comparing these compounds, the uniqueness of 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one becomes evident, especially in its applications and mechanism of action.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)33-16-15-29-23-8-4-3-7-22(23)28-27(29)20-17-26(31)30(18-20)24-9-5-6-10-25(24)32-2/h3-14,20H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAJLUVLCIBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2922400.png)

![Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2922402.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2922408.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide](/img/structure/B2922409.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2922413.png)
![methyl 4-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]benzoate](/img/structure/B2922415.png)

![{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2922417.png)
![1-{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2922419.png)


